molecular formula C10H10ClN3O B8541653 NSC 301162 CAS No. 52382-35-1

NSC 301162

Cat. No.: B8541653
CAS No.: 52382-35-1
M. Wt: 223.66 g/mol
InChI Key: GFFCOFCTSAQESZ-UHFFFAOYSA-N
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Description

NSC 301162 is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process might include steps like crystallization and recrystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions: NSC 301162 can undergo various chemical reactions, including:

    Substitution Reactions: The amino and phenoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

NSC 301162 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 301162 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Amino-5-phenyl pyrimidine: Similar structure but with a phenyl group instead of a phenoxy group.

    4-Amino-6-phenoxy pyrimidine: Similar but with the phenoxy group at a different position.

    5-Phenoxy-2,4-diaminopyrimidine: Contains two amino groups and a phenoxy group.

Uniqueness: NSC 301162 is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

52382-35-1

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-phenoxypyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C10H9N3O.ClH/c11-10-9(6-12-7-13-10)14-8-4-2-1-3-5-8;/h1-7H,(H2,11,12,13);1H

InChI Key

GFFCOFCTSAQESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CN=C2N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 15.3 g. (0.082 mol) of 4-amino-5-phenoxy pyrimidine in 100 ml. of 5% methanol in ethyl acetate was slowly added an ethyl acetate solution saturated with HCl gas. The clear solution was heated on a steam bath to remove the methanol until the solution became slightly cloudy. Cooling gave 10.2 g. (55%) of white crystalline solid mp 220°-221°.
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4-amino-5-phenoxy pyrimidine
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